Furan-2-ylmethyl naphthalen-1-ylcarbamate

Prodrug design Orthogonal protecting groups Controlled release

Researchers requiring selective, stepwise amine deprotection in the presence of Boc groups face a critical supply challenge: generic alkyl 1-naphthyl carbamates require harsh cleavage conditions that compromise other protecting groups. Furan-2-ylmethyl naphthalen-1-ylcarbamate is the exact solution. - Enables mild acid-catalyzed removal while leaving Boc groups intact, reducing synthetic step count. - The furfuryl moiety supports thiol-mediated retro-Diels-Alder release, enabling self-immolative polymer and prodrug design impossible with methyl or butyl analogs. - XLogP3 of 3.3 and distinct UV/IR spectral features provide a balanced ADME starting point and unambiguous analytical identification.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 116373-26-3
Cat. No. B11852523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-ylmethyl naphthalen-1-ylcarbamate
CAS116373-26-3
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=CO3
InChIInChI=1S/C16H13NO3/c18-16(20-11-13-7-4-10-19-13)17-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,17,18)
InChIKeyJOVRNJDTWQBMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-ylmethyl naphthalen-1-ylcarbamate (CAS 116373-26-3): A Structurally Distinct 1-Naphthyl Carbamate for Specialized Research and Procurement


Furan-2-ylmethyl naphthalen-1-ylcarbamate (CAS 116373-26-3), also known as furfuryl N-(1-naphthyl)carbamate, is a heterocyclic carbamate ester combining a 1-naphthylamine moiety with a furfuryl alcohol backbone [1]. With a molecular weight of 267.28 g/mol and a computed XLogP3 of 3.3, this compound occupies a physicochemical space distinct from simpler alkyl-substituted 1-naphthyl carbamates [1]. It is part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals intended for early discovery research, and the supplier does not provide batch-specific analytical data, placing the burden of identity and purity verification on the purchasing researcher .

Orthogonal acid-labile amine protection alongside Boc groups
Thiol-triggered release via retro-Diels–Alder of OND intermediates
Distinct spectral fingerprint for identity verification without CoA

Why Simple Alkyl 1-Naphthyl Carbamates Cannot Replace Furan-2-ylmethyl naphthalen-1-ylcarbamate in Chemically Demanding Workflows


Generic substitution with simpler 1-naphthyl carbamates such as the methyl, butyl, or allyl esters fails because these analogs lack the electronically distinct furfuryl group that governs orthogonal reactivity, controlled release, and spectral detectability. The furan ring's electron-rich character enables selective acid-catalyzed hydrolysis and thiol-mediated retro-Diels–Alder reactions that are impossible for saturated alkyl esters [1]. As a result, procurement decisions based solely on the 1-naphthyl pharmacophore, without accounting for the furfuryl ester's unique chemical and spectroscopic properties, lead to undetected impurities, failed orthogonal deprotection steps, and ambiguous analytical identification in materials science and medicinal chemistry applications .

Alkyl 1-naphthyl carbamates
Lack orthogonal acid-labile cleavage; furfuryl group enables selective deprotection alongside Boc, a strategy not possible with simple alkyl esters.
Alkyl 1-naphthyl carbamates
Cannot form oxanorbornadiene intermediates; no thiol-triggerable release mechanism exists, limiting bioconjugation and self-immolative polymer research.
Alkyl 1-naphthyl carbamates
Lack furan-specific 1H NMR and IR markers; identity confirmation without a certificate of analysis may be ambiguous, increasing analytical risk.

Quantitative Differentiation Evidence for Furan-2-ylmethyl naphthalen-1-ylcarbamate vs. Alkyl and Aryl 1-Naphthyl Carbamates


Orthogonal Acid-Labile Prodrug Handle Capability of the Furfuryl Ester vs. Base-Stable Alkyl Carbamates

Furfuryl carbamates, as a class, can be selectively hydrolyzed under acidic conditions in the presence of tert-butyloxycarbonyl (Boc) groups, a cleavage profile not shared by methyl, butyl, or allyl 1-naphthyl carbamates [1]. This establishes the furfuryl ester as a chemically addressable, orthogonal prodrug handle or protecting group for amines. The lability of the furfuryl C–O bond arises from the electron-donating character of the furan ring, which stabilizes the furfuryl cation intermediate during acid-catalyzed cleavage; saturated alkyl esters lack this stabilization and require harsher, non-selective conditions [1].

Acid-labile orthogonal handle
Class-level
Furfuryl: acid hydrolysis with Boc stable
Alkyl: no orthogonal lability
Supports orthogonal deprotection workflow
Acid screening required to confirm selectivity
Prodrug design Orthogonal protecting groups Controlled release

Thiol-Mediated Retro-Diels–Alder Cleavage: A Triggerable Release Mechanism Exclusive to Furfuryl Carbamates

The furfuryl group can participate in Diels–Alder cycloaddition to form oxanorbornadiene (OND) intermediates, which subsequently undergo thiol-mediated retro-Diels–Alder reaction to release the parent carbamate in a single flask [1]. This thiol-triggerable release mechanism is entirely absent in methyl, butyl, allyl, and pentyl 1-naphthyl carbamates, which lack the diene functionality required for cycloaddition . The OND carbamate intermediates exhibit room-temperature stability for several months, providing a storable 'caged' form of the active carbamate [1].

Thiol-triggered release
Class-level
Furfuryl: retro-Diels–Alder release by thiols
Alkyl: no triggerable caging
Unique thiol-responsive release mechanism
Requires OND intermediate synthesis validation
Bioconjugation Triggerable linkers Self-immolative polymers

Computed Lipophilicity (XLogP3) and Polar Surface Area (TPSA) Differentiation from Saturated Alkyl 1-Naphthyl Carbamates

Computed physicochemical properties reveal that Furan-2-ylmethyl naphthalen-1-ylcarbamate (XLogP3 = 3.3, TPSA = 51.5 Ų) [1] occupies a distinct lipophilicity-polarity space compared to saturated alkyl analogs. The pentyl 1-naphthyl carbamate, with its fully saturated C5 chain, has a higher calculated XLogP (~4.7 estimated by fragment addition) but an identical H-bond acceptor count, resulting in higher predicted membrane permeability but potentially lower aqueous solubility . Methyl 1-naphthyl carbamate (XLogP ~2.2 estimated) is significantly less lipophilic, potentially limiting its passive membrane diffusion relative to the furfuryl ester . The furan oxygen contributes to hydrogen bond acceptor capacity (3 total acceptors) while the aromatic ring keeps logP moderate, a balance not achievable with purely alkyl or purely aromatic ester groups [1].

Lipophilicity profile
Data to verify
XLogP3 = 3.3
TPSA = 51.5 Ų
ΔXLogP vs. pentyl: –1.4
Intermediate logP may support balanced ADME profiling
Estimated values; experimental logD needed
Physicochemical profiling Drug-likeness Permeability prediction

Distinct 1H NMR and IR Spectral Fingerprint Enabling Unambiguous Identity Confirmation vs. Alkyl Analogs

Furan-2-ylmethyl naphthalen-1-ylcarbamate possesses a unique spectroscopic fingerprint arising from the furfuryl moiety, with characteristic 1H NMR signals for the furan α-proton (δ ~7.4 ppm, doublet) and β-protons (δ ~6.3 ppm, multiplet) that are completely absent in butyl, pentyl, and methyl 1-naphthyl carbamates [1]. The IR spectrum shows a distinctive C–O–C asymmetric stretch for the furan ring at approximately 1010 cm⁻¹ and a furan ring breathing mode near 1500 cm⁻¹, which serve as unambiguous markers for identity and purity assessment when sourcing from suppliers that provide no certificate of analysis [1]. Alkyl analogs exhibit only aliphatic C–H stretches in these regions, offering no equivalent confirmatory signals .

Spectral fingerprint
Analytical context
1H NMR: furan α-H δ ~7.4
IR: C–O–C ~1010 cm⁻¹
Diagnostic for identity verification without CoA
Confirm with in-house reference spectra
Analytical chemistry Quality control Spectral fingerprinting

High-Value Application Scenarios for Furan-2-ylmethyl naphthalen-1-ylcarbamate Based on Differentiated Chemical Properties


Orthogonal Amine Protection in Multi-Step Peptide or Heterocycle Synthesis

Researchers requiring selective, stepwise deprotection of amines in the presence of Boc groups should procure Furan-2-ylmethyl naphthalen-1-ylcarbamate as an acid-labile protecting group. The furfuryl carbamate is removed under mild acidic conditions that leave Boc groups intact, a strategy that is not accessible with methyl, butyl, or allyl 1-naphthyl carbamates which require harsher cleavage conditions [1]. This orthogonality reduces overall synthetic step count and improves crude purity in peptide and alkaloid total synthesis.

Thiol-Triggered Release of 1-Naphthylamine in Bioconjugation and Self-Immolative Polymer Design

The furfuryl ester moiety uniquely enables Diels–Alder conversion to a stable oxanorbornadiene (OND) carbamate, which undergoes rapid retro-Diels–Alder release of the parent 1-naphthyl carbamate upon exposure to biological thiols such as glutathione [1]. This triggerable release mechanism supports the design of self-immolative oligourethanes and targeted drug delivery systems where N-naphthylcarbamate repeating units are the payload [2]. Alkyl 1-naphthyl carbamates cannot be caged or triggered in this manner, making the furfuryl variant the only viable procurement choice for this application class.

Balanced Lipophilicity Lead Scaffold in Early-Stage Medicinal Chemistry

For hit-to-lead programs targeting intracellular enzymes or receptors requiring moderate membrane permeability with adequate aqueous solubility, Furan-2-ylmethyl naphthalen-1-ylcarbamate (XLogP3 = 3.3, TPSA = 51.5 Ų) [1] offers a central starting point between excessively lipophilic pentyl (XLogP ~4.7) and excessively hydrophilic methyl (XLogP ~2.2) 1-naphthyl carbamates [2]. Procurement of all three analogs for a comparative ADME panel can map the optimal lipophilicity window, with the furfuryl variant positioned as the balanced candidate for further SAR exploration.

Spectral Probe and Reference Standard for Carbamate Analytical Method Development

The unique UV, IR (furan C–O–C stretch at ~1010 cm⁻¹), and 1H NMR (furan α-H doublet at δ ~7.4) spectral features of the furfuryl ester [1] distinguish it from co-eluting or co-migrating alkyl 1-naphthyl carbamates in HPLC, GC, and TLC analyses. Analytical chemists developing separation methods for carbamate pesticides or pharmaceutical intermediates should procure this compound as a retention time marker and spectral reference, particularly when the supplier does not provide batch-specific purity data and in-house characterization is mandatory [2].

Application
Selection Property
Validation Focus
Orthogonal amine protection
Acid-labile furfuryl carbamate
Boc-compatible deprotection sequence
Thiol-triggered bioconjugation
Diels–Alder caging and retro-DA release
Thiol-responsive payload release research
Lipophilicity-balanced lead optimization
Moderate XLogP and elevated TPSA
Permeability-solubility profiling studies
Analytical reference standard
Unique furfuryl spectral markers
Identity confirmation without batch CoA
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